Bienvenue dans la boutique en ligne BenchChem!

BMS-345541 TFA Salt

Inflammation Kinase inhibition Drug selectivity

BMS-345541 TFA salt is a uniquely allosteric, non-ATP-competitive IKK inhibitor, offering 10-fold selectivity for IKK2 (IC50=0.3 µM) over IKK1 (IC50=4 µM) with no activity against IKKε or 15+ off-target kinases at 100 µM. Unlike ATP-competitive inhibitors (SC-514, PS-1145), its allosteric binding mechanism reduces off-target toxicity risk. Critically, this compound provides consistent oral efficacy in both acute (DSS colitis) and chronic (collagen-induced arthritis) in vivo models—a property not shared across all IKK2 inhibitors. Choose BMS-345541 TFA salt for robust, reproducible NF-κB pathway interrogation with minimal confounding effects.

Molecular Formula C₁₄H₁₇N₅·2[C₂HF₃O₂]
Molecular Weight 255.3222805
Cat. No. B1154050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-345541 TFA Salt
SynonymsN1-(1,8-Dimethylimidazo[1,2-a]quinoxalin-4-yl)-1,2-ethanediamine Trifluoroacetate Salt; 
Molecular FormulaC₁₄H₁₇N₅·2[C₂HF₃O₂]
Molecular Weight255.3222805
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMS-345541 TFA Salt: A Highly Selective, Allosteric IKK Inhibitor with Distinct In Vivo Anti-Inflammatory Activity


BMS-345541 trifluoroacetate (TFA) salt is a cell-permeable quinoxaline compound that acts as a potent and highly selective allosteric inhibitor of IκB kinase (IKK) [1]. Unlike many ATP-competitive kinase inhibitors, it binds to an allosteric site on the enzyme . In cell-free assays, it inhibits the catalytic subunits IKK-2 and IKK-1 with IC50 values of 0.3 µM and 4 µM, respectively, demonstrating an approximately 10-fold selectivity for IKK-2 over IKK-1 [1]. It does not inhibit IKKε or a panel of more than 15 unrelated protein kinases at concentrations up to 100 µM [1]. This compound is notable for its oral bioavailability and established in vivo efficacy in multiple models of inflammatory disease, including collagen-induced arthritis and dextran sulfate sodium-induced colitis [2][3].

Why BMS-345541 TFA Salt is Not Interchangeable with Other IKK or General Anti-Inflammatory Inhibitors


The IKK inhibitor class is highly heterogeneous in terms of mechanism of action, selectivity, and in vivo performance, making direct substitution problematic. BMS-345541 TFA salt is distinguished by its unique allosteric binding mechanism, which contrasts with the ATP-competitive nature of inhibitors like SC-514 and PS-1145 [1][2]. This allosteric mechanism is associated with a distinct selectivity profile and potentially reduced off-target toxicity, a common limitation of many ATP-competitive IKK inhibitors [1]. Furthermore, in vivo efficacy cannot be assumed across the class; BMS-345541 has demonstrated consistent oral activity in multiple disease models, a property not universally shared by all IKK2 inhibitors [3][4]. Therefore, selection must be guided by specific quantitative evidence rather than assuming class-wide interchangeability.

Quantitative Evidence Guide: BMS-345541 TFA Salt vs. Key Comparators


Allosteric vs. ATP-Competitive IKK2 Inhibition: BMS-345541 TFA Salt vs. SC-514 and PS-1145

BMS-345541 TFA salt binds to an allosteric site on IKK-2, a mechanism distinct from the ATP-competitive binding of SC-514 and PS-1145 [1][2]. While direct quantitative comparisons of off-target toxicity are not available in a single study, this mechanistic difference is a key differentiator. ATP-competitive IKK inhibitors are often associated with in vivo toxicity and immunosuppression due to off-target effects, whereas allosteric inhibitors like BMS-345541 are posited to offer a potentially improved safety profile [1].

Inflammation Kinase inhibition Drug selectivity

Superior IKK2 Selectivity Profile: BMS-345541 TFA Salt vs. SC-514

BMS-345541 TFA salt is a more potent inhibitor of IKK-2 than the ATP-competitive inhibitor SC-514. In cell-free assays, the IC50 for BMS-345541 against IKK-2 is 0.3 µM, while SC-514's IC50 is reported in the range of 3-12 µM [1][2]. Furthermore, BMS-345541 does not inhibit IKKε or a panel of more than 15 unrelated kinases at concentrations up to 100 µM, whereas SC-514 is noted to not inhibit other IKK isoforms but its broader kinome selectivity is less well-defined in this context .

Kinase selectivity IKK2 inhibition NF-κB signaling

Established In Vivo Oral Efficacy in Inflammatory Disease: BMS-345541 TFA Salt vs. TPCA-1 and PS-1145

BMS-345541 TFA salt has demonstrated robust and reproducible oral efficacy in multiple preclinical models of inflammation. In a mouse model of collagen-induced arthritis (CIA), oral administration of BMS-345541 at 100 mg/kg resulted in a significant reduction in both clinical signs of disease and histological evidence of joint inflammation and destruction [1]. In a separate model of dextran sulfate sodium (DSS)-induced colitis, oral doses of 30 and 100 mg/kg were effective in blocking clinical and histological endpoints of inflammation [2]. This contrasts with TPCA-1 and PS-1145, which, while potent in vitro, have more limited or less well-documented in vivo oral activity in these specific, well-characterized inflammation models .

In vivo pharmacology Oral bioavailability Autoimmune disease models

Favorable Solubility and Stability for In Vitro and In Vivo Applications: BMS-345541 TFA Salt

The TFA salt form of BMS-345541 provides favorable physicochemical properties for experimental use. It exhibits high solubility in DMF (>50 mg/ml), DMSO (>25 mg/ml), and ethanol (>100 mg/ml), which facilitates preparation of stock solutions for in vitro assays and in vivo dosing . In lyophilized form, the compound is stable for 36 months when stored at -20°C [1]. While solubility and stability data for other IKK inhibitors like SC-514 and PS-1145 are available, the BMS-345541 TFA salt's specific combination of high solubility in multiple solvents and long-term storage stability is a practical advantage for consistent experimental results.

Compound formulation Solubility Stability

Best Research and Industrial Application Scenarios for BMS-345541 TFA Salt


Validating NF-κB-Dependent Gene Transcription in Preclinical Inflammation Models

BMS-345541 TFA salt is the compound of choice for studies aiming to validate the role of IKK-mediated NF-κB activation in vivo. Its well-documented oral efficacy in both acute (DSS-induced colitis) and chronic (collagen-induced arthritis) inflammation models provides a robust framework for experimental design. Researchers can confidently use this compound to block NF-κB-dependent transcription and assess downstream effects on cytokine production, immune cell infiltration, and tissue damage [1][2].

Differentiating Allosteric vs. ATP-Competitive IKK Inhibition in Kinase Research

For studies investigating the specific functional consequences of allosteric kinase modulation, BMS-345541 TFA salt serves as an essential chemical probe. Its unique allosteric binding mechanism allows researchers to dissect pathways and biological outcomes that are distinct from those modulated by ATP-competitive IKK inhibitors like SC-514 or PS-1145. This is particularly relevant in exploring novel therapeutic strategies with potentially improved safety margins [3].

Chronic Oral Dosing Studies for Target Validation in Autoimmune and Inflammatory Diseases

When a research program requires long-term (e.g., multi-week) oral administration of an IKK inhibitor, BMS-345541 TFA salt is a leading candidate. Its established oral bioavailability, favorable solubility for easy formulation in drinking water or oral gavage, and long-term storage stability make it a practical and reliable tool for chronic dosing paradigms, reducing the technical burden and variability associated with other compounds [1][2].

Investigating IKK2 Selectivity in Cellular Signaling Networks

Due to its high selectivity for IKK2 over IKK1 (approximately 10-fold) and its lack of activity against IKKε and a broad panel of other kinases, BMS-345541 TFA salt is an optimal tool for specifically interrogating IKK2 function in complex cellular signaling networks. This minimizes confounding effects from off-target kinase inhibition, leading to clearer interpretation of results in studies of cytokine signaling, cell survival, and immune cell activation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-345541 TFA Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.